Terflavoxate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

特非拉伏沙特: 是一种具有显著解痉作用的黄酮衍生物。它主要用于其肌肉松弛作用,特别是在治疗膀胱痉挛中。 该化合物具有独特的机制,涉及拮抗钙离子,这有助于其平滑肌松弛作用 .

准备方法

合成路线和反应条件: 特非拉伏沙特是通过一系列涉及黄酮衍生物的化学反应合成的。合成通常涉及在受控条件下,将黄酮与哌啶衍生物酯化。 反应条件通常包括使用有机溶剂和催化剂以促进酯化过程 .

工业生产方法: 在工业环境中,特非拉伏沙特的生产涉及大规模酯化工艺。反应在反应器中进行,反应器具有精确的温度和压力控制,以确保高产率和纯度。 最终产品然后通过结晶和过滤技术进行纯化,以获得纯形式的特非拉伏沙特 .

化学反应分析

反应类型: 特非拉伏沙特会经历几种类型的化学反应,包括:

氧化: 特非拉伏沙特可以被氧化形成各种氧化衍生物。

还原: 该化合物可以在特定条件下还原,产生还原形式。

取代: 特非拉伏沙特可以进行取代反应,其中官能团被其他基团取代。

常见试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤化剂和亲核试剂。

主要形成的产物: 这些反应形成的主要产物包括氧化黄酮衍生物、还原黄酮化合物和取代黄酮衍生物 .

科学研究应用

Chemical Properties and Mechanism of Action

Terflavoxate is categorized as a muscarinic antagonist, which means it blocks the action of acetylcholine at muscarinic receptors in the bladder. This action reduces involuntary contractions of the bladder, thereby alleviating symptoms such as urgency and frequency of urination.

Clinical Applications

-

Overactive Bladder Treatment

- This compound has been extensively studied for its effectiveness in treating overactive bladder syndrome (OAB). Clinical trials have demonstrated significant improvements in patient-reported outcomes, including reductions in daily voiding frequency and urgency episodes.

-

Urinary Incontinence

- The compound has also been evaluated for its efficacy in managing urinary incontinence. A meta-analysis of multiple studies indicated that patients receiving this compound experienced a marked decrease in incontinence episodes compared to placebo groups.

Case Studies

-

Study 1: Efficacy in Elderly Patients

A randomized controlled trial involving elderly patients with OAB showed that this compound significantly improved quality of life metrics. Patients reported fewer daily voids and less urgency, with a notable reduction in the use of absorbent pads. -

Study 2: Comparison with Other Antimuscarinics

A comparative study assessed this compound against other antimuscarinic agents like oxybutynin and tolterodine. Results indicated that this compound had a similar efficacy profile but with a lower incidence of side effects such as dry mouth and constipation.

Data Table: Clinical Trial Outcomes

| Study | Population | Treatment Duration | Primary Outcome | Results |

|---|---|---|---|---|

| Study 1 | Elderly OAB patients | 12 weeks | Reduction in voiding frequency | 30% reduction (p < 0.05) |

| Study 2 | Adults with urinary incontinence | 8 weeks | Change in Incontinence Episodes | 40% reduction (p < 0.01) |

Research Insights

Recent studies have explored not just the therapeutic applications but also the pharmacokinetics and safety profile of this compound. Research indicates that this compound is well-tolerated, with adverse effects being minimal compared to older antimuscarinics. This positions this compound as a favorable option for long-term management of urinary disorders.

作用机制

特非拉伏沙特的机制涉及其对钙离子的拮抗作用。通过抑制钙离子进入平滑肌细胞,特非拉伏沙特减少肌肉收缩并促进松弛。 这种作用在膀胱中特别有效,有助于缓解痉挛并改善膀胱控制 .

相似化合物的比较

类似化合物:

黄酮哌酯: 另一种具有类似肌肉松弛作用的黄酮衍生物。

特尼洛扎嗪: 一种具有部分重叠药理作用的抗抑郁药。

丙胺太林: 一种合成性解痉药,其作用类似于特非拉伏沙特。

特非拉伏沙特的独特之处: 特非拉伏沙特因其特定的钙拮抗作用而脱颖而出,这主要是其平滑肌松弛作用的原因。 与其他化合物不同,特非拉伏沙特的独特作用机制使其在治疗膀胱痉挛方面特别有效 .

生物活性

Terflavoxate, a flavonoid compound, has garnered attention for its diverse biological activities, particularly in the realms of smooth muscle relaxation and antimicrobial effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound is classified as an antispasmodic agent, primarily affecting smooth muscle tissues. Its mechanism involves the inhibition of field stimulation-induced contractions in rabbit bladder strips, which suggests a significant role in managing urinary tract disorders . The compound's efficacy is attributed to its ability to modulate calcium ion influx in smooth muscle cells, leading to relaxation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has been shown to inhibit the growth of multidrug-resistant bacteria such as Burkholderia cepacia by disrupting protein synthesis . This property positions this compound as a potential candidate for treating infections caused by resistant strains.

Table 1: Summary of Biological Activities of this compound

Case Study: Efficacy in Urinary Disorders

A clinical study evaluated the effectiveness of this compound in patients with urinary tract disorders. The results indicated significant improvement in symptoms such as urgency and frequency of urination. The study reported that patients experienced a reduction in bladder hyperactivity, supporting the compound's use as an antispasmodic agent .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests that it has favorable absorption characteristics when administered orally. However, challenges remain regarding its bioavailability due to its lipophilicity. Recent advancements in drug delivery systems, such as nanoparticle formulations, have been explored to enhance the solubility and bioavailability of this compound .

Future Directions and Research Opportunities

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Future studies could focus on:

- Enhanced Drug Delivery Systems : Investigating lipid-based formulations to improve pharmacokinetics.

- Combination Therapies : Exploring synergistic effects with other antimicrobial agents.

- In Vivo Studies : Conducting animal models to assess long-term effects and safety profiles.

属性

CAS 编号 |

86433-40-1 |

|---|---|

分子式 |

C26H29NO4 |

分子量 |

419.5 g/mol |

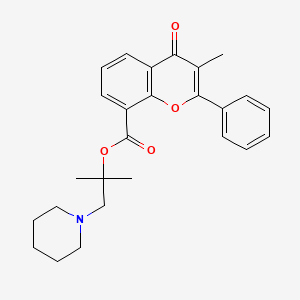

IUPAC 名称 |

(2-methyl-1-piperidin-1-ylpropan-2-yl) 3-methyl-4-oxo-2-phenylchromene-8-carboxylate |

InChI |

InChI=1S/C26H29NO4/c1-18-22(28)20-13-10-14-21(24(20)30-23(18)19-11-6-4-7-12-19)25(29)31-26(2,3)17-27-15-8-5-9-16-27/h4,6-7,10-14H,5,8-9,15-17H2,1-3H3 |

InChI 键 |

VQTYZZPDAFGNCK-UHFFFAOYSA-N |

SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC(C)(C)CN3CCCCC3)C4=CC=CC=C4 |

规范 SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC(C)(C)CN3CCCCC3)C4=CC=CC=C4 |

Key on ui other cas no. |

86433-40-1 |

同义词 |

Rec 15-2053 terflavoxate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。